molecular formula C22H26N6O4S B2659834 Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852376-99-9

Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2659834
CAS No.: 852376-99-9
M. Wt: 470.55
InChI Key: CYVSFEDOUYZTBX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridazine core, which is known for its diverse biological activities. The ethoxyphenyl group and piperazine moiety further enhance its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps. The synthetic route generally starts with the preparation of the triazolopyridazine core, followed by the introduction of the ethoxyphenyl group and the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties.

Chemical Reactions Analysis

Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development and pharmacological studies.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. The ethoxyphenyl group and piperazine moiety may further influence its binding affinity and specificity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Triazolopyridazine derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.

    Ethoxyphenyl derivatives: Compounds with the ethoxyphenyl group may have comparable chemical properties and applications.

    Piperazine derivatives: These compounds often have similar pharmacological profiles due to the presence of the piperazine moiety. The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4S/c1-3-31-17-7-5-16(6-8-17)21-24-23-18-9-10-19(25-28(18)21)33-15-20(29)26-11-13-27(14-12-26)22(30)32-4-2/h5-10H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVSFEDOUYZTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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